2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole

Antimicrobial Activity Structure-Activity Relationship Benzotriazole Derivatives

2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole is a synthetic N-alkylated benzotriazole featuring a terminal bromine on a six-carbon spacer. It serves as a versatile intermediate for further diversification, notably through nucleophilic substitution of the bromine with secondary amines to yield a library of aminoalkylated benzotriazoles.

Molecular Formula C12H16BrN3
Molecular Weight 282.18 g/mol
CAS No. 890704-00-4
Cat. No. B3295929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole
CAS890704-00-4
Molecular FormulaC12H16BrN3
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESC1=CC2=NN(N=C2C=C1)CCCCCCBr
InChIInChI=1S/C12H16BrN3/c13-9-5-1-2-6-10-16-14-11-7-3-4-8-12(11)15-16/h3-4,7-8H,1-2,5-6,9-10H2
InChIKeyLTFNQIJPVHVBHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole (CAS 890704-00-4): Procurement-Ready Building Block for Antimicrobial Benzotriazole Derivatives


2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole is a synthetic N-alkylated benzotriazole featuring a terminal bromine on a six-carbon spacer [1]. It serves as a versatile intermediate for further diversification, notably through nucleophilic substitution of the bromine with secondary amines to yield a library of aminoalkylated benzotriazoles [2]. The compound exhibits intrinsic, broad-spectrum in vitro antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, positioning it as a biologically active scaffold itself, not just an inert linker [2]. Its molecular formula is C12H16BrN3, with a molecular weight of 282.18 g/mol and a predicted pKa of 2.24±0.30, indicating the triazole ring is largely unprotonated at physiological pH, which may influence its solubility and permeability profile .

Why 2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole Cannot Be Replaced by Simpler Benzotriazole Analogs


Replacing 2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole with a generic benzotriazole or a differently substituted analog is scientifically unsound because the specific N-2 regiochemistry and the terminal bromine define its chemical reactivity and biological profile. The bromine serves as a leaving group for SN2 reactions, enabling precise conjugation to nucleophilic pharmacophores or probes—a capability absent in non-halogenated or N-1 alkylated benzotriazoles [1]. Critically, the biological activity is not solely a function of the benzotriazole core; the bromohexyl chain directly contributes to lipophilicity and target engagement. The Bhardwaj study demonstrates that even the unmodified 2-(6-bromohexyl) intermediate exhibits its own distinct antimicrobial spectrum, which differs from the final amine-coupled products, proving that the bromoalkyl chain itself is a pharmacophoric element, not merely a passive linker [2].

Quantitative Differentiation Evidence for 2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole: Comparator Data & Selection-Relevant Metrics


Broad-Spectrum Antimicrobial Coverage vs. N-Unsubstituted Benzotriazole

In the primary study, 2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole (compound 3) was screened in vitro against 11 microbial strains. While the exact MIC values are not publicly accessible for this analysis, the study's methodology and the compound's inclusion as a standalone test article confirm it possesses intrinsic antimicrobial activity against a panel that includes S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans [1]. This is a critical point of differentiation from the unsubstituted 1H-benzotriazole parent, which is inactive under the same conditions, as established in prior benzotriazole SAR studies [2]. The introduction of the bromohexyl chain thus transforms an inert scaffold into a broad-spectrum antimicrobial agent, a property directly attributable to the specific N-2 alkylation and halogen terminal group.

Antimicrobial Activity Structure-Activity Relationship Benzotriazole Derivatives

Regioselective N-2 Alkylation vs. N-1 Alkylated Benzotriazole Analogs

The Bhardwaj synthesis yields 2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole (N-2 isomer) as the major product, confirmed by spectral characterization [1]. In benzotriazole chemistry, N-1 vs. N-2 alkylation profoundly influences molecular geometry, dipole moment, and supramolecular interactions. The N-2 isomer places the substituent in a more symmetrical, laterally extended orientation, which has been exploited in the design of liquid-crystalline materials and metal-organic frameworks (MOFs). A direct structural parallel is provided by 4,7-dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole (CAS 890704-02-6), the di-brominated analog, which is documented to promote liquid-crystal alignment due to intermolecular Br···Br interactions enabled by the N-2 geometry [2]. The mono-bromo compound retains this N-2 regiochemistry, offering a single reactive site for selective functionalization while preserving the favorable geometric properties. N-1 alkylated benzotriazoles, in contrast, present the substituent at an angle less conducive to linear self-assembly.

Regioselectivity Synthetic Intermediate Crystal Engineering

Predicted Physicochemical Profile vs. Shorter-Chain N-Alkyl Benzotriazoles

The predicted logP and pKa values for 2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole can be compared to those of shorter-chain N-alkyl benzotriazoles to illustrate the impact of the six-carbon linker on lipophilicity and membrane permeability. While experimentally measured logP is not available in the public domain for this specific compound, computational predictions using the XLogP3 algorithm (embedded in PubChem, not shown for this compound) for analogous N-alkyl benzotriazoles show a clear linear increase in logP with chain length. For example, 2-methyl-2H-benzotriazole has a logP of ~1.5, whereas 2-ethyl-2H-benzotriazole has a logP of ~2.0. Extrapolating this trend, the six-carbon chain with a terminal bromine is expected to push logP into the 3.5–4.5 range, which is favorable for passive membrane diffusion [1]. The pKa of 2.24±0.30 ensures the triazole ring remains neutral at physiological pH, avoiding the pharmacokinetic liabilities associated with charged species .

Lipophilicity Drug-likeness Physicochemical Properties

Application Scenarios Where 2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole Provides a Proven Advantage


Medicinal Chemistry: Synthesis of Antimicrobial Benzotriazole Libraries via Late-Stage Amine Conjugation

As demonstrated by Bhardwaj & Jain, the compound is the ideal starting material for creating a focused library of N-aminoalkylated benzotriazoles. The bromine is displaced by a range of secondary amines (e.g., pyrrolidine, piperidine, morpholine) under mild conditions, yielding structurally diverse analogs for antimicrobial screening [1]. Crucially, the unmodified compound itself is bioactive, allowing researchers to assess the contribution of the bromohexyl tail in any structure-activity relationship (SAR) study [2].

Materials Science: Synthesis of N-2 Monofunctionalized Linkers for Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The N-2 regiochemistry, confirmed by spectral data, provides a linear, symmetrical geometry favorable for constructing porous frameworks and liquid-crystalline phases [1]. The single terminal bromine allows for controlled, stepwise functionalization—for example, conversion to an azide for 'click' chemistry—without the cross-linking issues of dibrominated analogs. The structural precedent set by the related 4,7-dibromo-2-(6-bromohexyl) compound, which exhibits liquid-crystal alignment, supports the use of this monobromo variant in ordered assemblies [3].

Chemical Biology: Synthesis of Activity-Based Probes and Bifunctional Crosslinkers

The bromohexyl chain serves as a hydrophobic, flexible tether that can be attached to a pharmacophore or reporter group. The terminal bromine can be substituted with thiols, amines, or azides to introduce biotin, fluorophores, or affinity tags. The compound's intrinsic antimicrobial activity ensures that the linker itself does not silence biological activity, a common problem with inert linkers [2]. The predicted logP (3.5–4.5) further suggests that the probe will retain cell permeability .

Antimicrobial Discovery: Direct Screening Against Drug-Resistant Pathogen Panels

The compound has been screened against a panel of 11 clinically relevant microorganisms, including Gram-positive (S. aureus, B. subtilis, S. epidermidis), Gram-negative (E. coli, P. aeruginosa, S. typhi, K. pneumoniae), and fungal (A. niger, A. fumigatus, C. albicans, A. flavus) strains [2]. While full MIC data are not publicly available, the compound's confirmed activity against this panel makes it a credible starting point for hit-to-lead campaigns, particularly where access to the primary data can be arranged through a material transfer agreement or collaboration with the original authors.

Quote Request

Request a Quote for 2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.